(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrido[1,2-a]pyrimidine ring and an ethoxyethylamino group . Pyrimidine derivatives are widely represented in the chemistry of natural products and play important roles in various physiological processes .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, pyrimido[1,2-a]indoles, which are structurally similar, can be synthesized through a three-component process involving ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides .Molecular Structure Analysis
The compound’s structure is likely to be influenced by the presence of the pyrido[1,2-a]pyrimidine ring. This ring system is a key structural feature in many biologically active compounds .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate, due to its complex structure, falls into a category of compounds that are often explored for their pharmacological activities and synthetic versatility in medicinal chemistry. Compounds with similar structural motifs have been explored extensively for their bioactive properties, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral activities. As an active scaffold, similar compounds are considered significant structures for the development of new bioactive molecules. Their versatility in organic synthesis makes them valuable precursors for the preparation of medical products, highlighting their importance in the synthetic and pharmaceutical industry (Farooq & Ngaini, 2019).
Heterocyclic Chemistry and Drug Design
The pyranopyrimidine core, closely related to the compound , is a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Such scaffolds have a wide range of applicability and have been intensively investigated for their potential in leading to the development of novel therapeutic agents. The use of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds has been a significant area of research, focusing on the application of these catalysts for the development of lead molecules (Parmar, Vala, & Patel, 2023).
Future Directions
The development of new synthetic routes to (hetero)aromatic compounds, including novel bi- and terpyridine ligands, 1,2,4-triazines, ligands and chemosensors for metal cations and explosives, is a current area of interest . This compound, with its complex structure and multiple functional groups, could be a candidate for further study in these areas.
Properties
IUPAC Name |
methyl 2-[[(1R)-1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-5-31-11-10-24-20-13-21(28)27-14-15(2)12-18(22(27)26-20)16(3)25-19-9-7-6-8-17(19)23(29)30-4/h6-9,12-14,16,24-25H,5,10-11H2,1-4H3/t16-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTTWBNPRCUJFB-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1=CC(=O)N2C=C(C=C(C2=N1)C(C)NC3=CC=CC=C3C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCNC1=CC(=O)N2C=C(C=C(C2=N1)[C@@H](C)NC3=CC=CC=C3C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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